Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring:
- A 4-methyl-1,3-thiazole core.
- A prop-2-en-1-yl (allyl) ester at position 3.
- A 2-{[(2-methoxyphenoxy)acetyl]amino} substituent at position 2, comprising a 2-methoxyphenoxy group linked via an acetamide bridge.
Properties
IUPAC Name |
prop-2-enyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-4-9-23-16(21)15-11(2)18-17(25-15)19-14(20)10-24-13-8-6-5-7-12(13)22-3/h4-8H,1,9-10H2,2-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOTUEPSBQPLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with an appropriate leaving group.
Acetylation: The acetylamino group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxyacetyl derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares its thiazole core with several analogs but differs in substituents, which influence physicochemical and pharmacological properties. Key analogs include:
Compound A : Prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate (CAS: 380573-56-8)
- Substituents: Replaces the 2-methoxyphenoxyacetamide with a 3-methylbenzofuran-carbonylamino group.
- Molecular Formula : C₁₈H₁₆N₂O₄S (MW: 356.4 g/mol).
Compound B : Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
- Core Differences : Replaces thiazole with thiophene and introduces a tetrazole-thioacetamide group.
- Molecular Formula : C₂₆H₂₆N₄O₃S₂ (MW: 514.6 g/mol).
- Properties : The tetrazole-thioacetamide group may confer distinct hydrogen-bonding interactions, affecting target binding .
Compound C : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a from )
Physicochemical Properties
*Estimated based on structural similarity to Compound A.
- Lipophilicity : The target compound’s lower XLogP3 (~3.8) compared to Compound A (4.5) suggests reduced membrane permeability but better aqueous solubility.
- Molecular Weight : All analogs fall within the "drug-like" range (<500 g/mol), favoring bioavailability.
Potential Pharmacological Profiles
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
- Antiproliferative Activity : Benzothiazole and triazole derivatives (e.g., Compound C) show promise in cancer research via kinase inhibition .
- Antimicrobial Effects : Thiazole-acetamide hybrids often disrupt bacterial cell wall synthesis .
- Enzyme Binding: The 2-methoxyphenoxy group may mimic tyrosine or serine residues, suggesting protease or phosphatase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
